

Unveiling the TRIM21-Dependent Activity of BMS-214662: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	BMS-214662				
Cat. No.:	B126714	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BMS-214662** and its alternatives in modulating the activity of the E3 ubiquitin ligase TRIM21. Recent studies have identified **BMS-214662** as a molecular glue that induces TRIM21-mediated degradation of nucleoporins, leading to cancer cell death. This guide presents supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying mechanisms.

Quantitative Comparison of TRIM21-Modulating Compounds

The cytotoxic activity of **BMS-214662** is directly dependent on the presence and activity of TRIM21. This is demonstrated by the significant increase in the half-maximal effective concentration (EC50) in cancer cell lines where TRIM21 has been knocked out. The following table summarizes the EC50 values for **BMS-214662** and its comparators in wild-type (WT) and TRIM21 knockout (KO) Jurkat and OCI-AML-3 cell lines.



Compound	Cell Line	Genotype	EC50 (nM)[1]	Fold Change (KO/WT)
BMS-214662	Jurkat	WT	~100	>100
Jurkat	TRIM21 KO	>10,000		
OCI-AML-3	WT	~100	>100	
OCI-AML-3	TRIM21 KO	>10,000		_
PRLX-93936	Jurkat	WT	~100	>500
Jurkat	TRIM21 KO	>50,000		
OCI-AML-3	WT	~100	>500	
OCI-AML-3	TRIM21 KO	>50,000		_
Hydroxy- acepromazine	OCI-AML-3	WT	~10,000	>10
OCI-AML-3	TRIM21 KO	>100,000		
BMS-225975	Jurkat	WT	>10,000	~1
Jurkat	TRIM21 KO	>10,000		

Key Observations:

- Both BMS-214662 and PRLX-93936 exhibit potent cytotoxicity in wild-type Jurkat and OCI-AML-3 cells, with EC50 values around 100 nM.[1]
- Knockout of TRIM21 results in a dramatic increase in the EC50 values for both compounds, rendering the cells highly resistant to their cytotoxic effects.[1] This confirms their TRIM21dependent mechanism of action.
- Hydroxy-acepromazine, another known TRIM21-targeting molecular glue, also shows TRIM21-dependent cytotoxicity, albeit with a significantly lower potency compared to BMS-214662 and PRLX-93936.

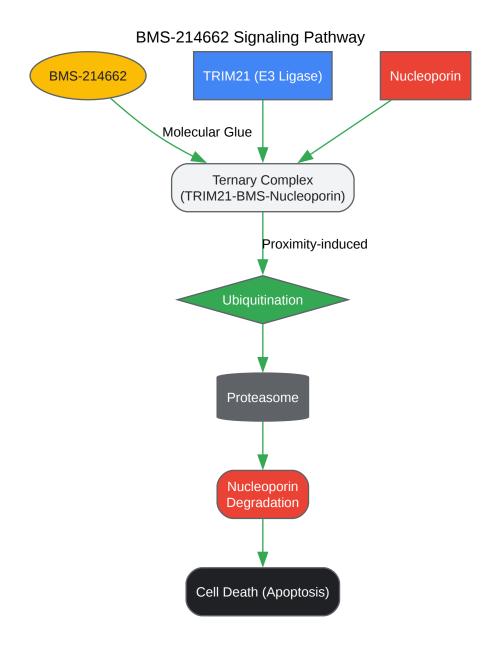


 BMS-225975, a close structural analog of BMS-214662, does not exhibit TRIM21-dependent cytotoxicity, highlighting the specific structural requirements for engaging the TRIM21mediated degradation pathway.

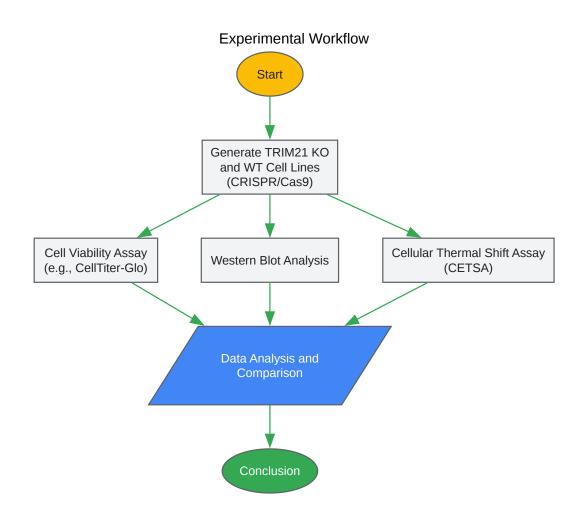
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for **BMS-214662** and a typical experimental workflow to confirm its TRIM21-dependent activity.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. biorxiv.org [biorxiv.org]



To cite this document: BenchChem. [Unveiling the TRIM21-Dependent Activity of BMS-214662: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126714#confirming-trim21-dependent-activity-of-bms-214662]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com